molecular formula C8H9ClN2O2 B1378622 7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride CAS No. 1423026-17-8

7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride

Cat. No.: B1378622
CAS No.: 1423026-17-8
M. Wt: 200.62 g/mol
InChI Key: JDYVKIGGWJNNJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with methyl isocyanate, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of solvents such as toluene or THF and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The final product is often purified using recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazoles .

Scientific Research Applications

7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives such as:

Uniqueness

What sets 7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride apart is its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

7-amino-3-methyl-1,3-benzoxazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2.ClH/c1-10-6-4-2-3-5(9)7(6)12-8(10)11;/h2-4H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYVKIGGWJNNJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC(=C2OC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride
Reactant of Route 2
Reactant of Route 2
7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride
Reactant of Route 3
Reactant of Route 3
7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride
Reactant of Route 4
7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride
Reactant of Route 5
7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride
Reactant of Route 6
Reactant of Route 6
7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.